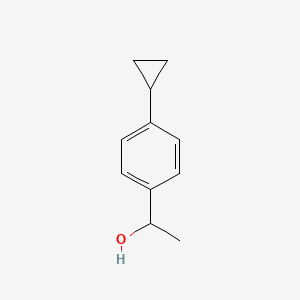

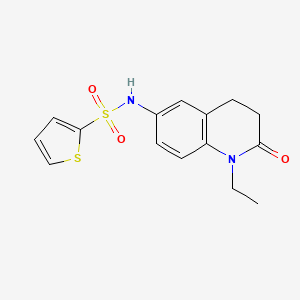

1-(4-环丙基苯基)乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Inclusion Compounds and Selective Inclusion Modes

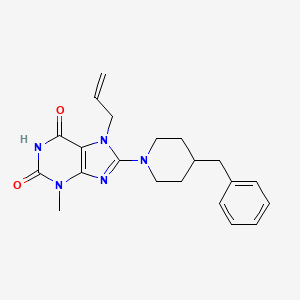

The study of crystalline inclusion complexes involving cyclopropane derivatives has shown that different molecular geometries can lead to distinct host-guest interactions. Specifically, the research on cis- and trans-3,3-bis(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid hosts has revealed that these compounds can form endless hydrogen-bonded chains with ethanol guests. The organization of these chains varies, with one forming supramolecular helices and the other characterized by closed loops of hydrogen bonds. This indicates that the molecular structure of cyclopropane derivatives plays a crucial role in their interaction with other molecules, which could be relevant for the analysis of 1-(4-Cyclopropylphenyl)ethan-1-ol .

Synthesis and Characterization of Cyclopropyl Derivatives

The synthesis of cyclopropyl-containing compounds can be achieved through nucleophilic substitution reactions, as demonstrated by the preparation of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. This process, optimized for industrial application, yields a high-purity product, as confirmed by various spectroscopic methods. The method's efficiency and high yield suggest that similar approaches could be applicable for synthesizing 1-(4-Cyclopropylphenyl)ethan-1-ol, although the specific conditions would need to be tailored to the particular chemical structure of the target molecule .

Physical Properties of Cyclohexyl and Halobiphenyl Ethanes

The physical properties of cyclohexyl and halobiphenyl ethanes, such as transition temperatures, enthalpies, entropies, viscosities, birefringences, and dielectric constants, have been extensively studied. These properties are influenced by the molecular structure, including the length of the alkyl chain and the nature of the halogeno group. For 1-(4-Cyclopropylphenyl)ethan-1-ol, similar studies would be required to determine its physical and chemical properties, which are essential for understanding its potential applications .

Lewis Acid-Mediated Reactions of Cyclopropyl-Ethanone Derivatives

Lewis acid-mediated reactions involving cyclopropyl-ethanone derivatives have been explored, leading to the synthesis of various benzofuran derivatives. These reactions proceed through multiple steps, including nucleophilic ring-opening, aldol-type reactions, and dehydration. The versatility of these reactions in producing different compounds from similar starting materials suggests that 1-(4-Cyclopropylphenyl)ethan-1-ol could also undergo interesting chemical transformations under the influence of Lewis acids, potentially leading to the formation of novel organic compounds .

科学研究应用

细胞色素P450催化的氧化

细胞色素P450cam催化的超敏自由基探针反式-1-苯基-2-乙烯基环丙烷的氧化反应导致环氧化物、醛和二醇产物的非对映异构体混合物。这项研究提供了对含环丙基化合物的氧化机制的见解,表明在酶促反应和有机合成机制中具有潜在应用 (Miller, Fruetel, & Ortiz de Montellano, 1992).

普林斯环化

TiX4介导的环丙烷甲醛与3-丁烯-1-醇的普林斯型环化反应能够高度立体选择性地构建受限的六氢氧杂蒽酮和八氢环戊[b]吡喃。这证明了环丙基化合物在促进复杂环化反应以合成环状结构中的效用 (Kumar, Dey, & Banerjee, 2018).

β-寡肽合成

从1-(氨基甲基)环丙烷羧酸合成β-寡肽展示了环丙基化合物在肽研究中的作用,特别是在开发具有潜在生物医学应用的肽类似物方面 (Abele, Seiler, & Seebach, 1999).

金(I)催化的环异构化

1,5-烯炔的金(I)催化的环异构化为双环[3.1.0]己烯展示了环丙基化合物在催化和有机合成中的多功能性,导致产生一系列结构复杂的分子 (Luzung, Markham, & Toste, 2004).

硼酸保护

环丙基硼酸酯在烯基硼酸酯的环丙烷化反应中的应用突出了环丙基衍生物在保护基化学中的重要性,能够进行选择性转化和功能化化合物的合成 (Luithle & Pietruszka, 2000).

属性

IUPAC Name |

1-(4-cyclopropylphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-8(12)9-2-4-10(5-3-9)11-6-7-11/h2-5,8,11-12H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHKFTHKIYPMTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C2CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Cyclopropylphenyl)ethan-1-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide](/img/structure/B2548754.png)

![5-chloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide](/img/structure/B2548756.png)

![1-(3-Fluoro-4-methylphenyl)-4-[(3-fluorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2548758.png)

![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-3-carboxamide](/img/structure/B2548762.png)

![1-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3-thiophen-2-ylurea](/img/structure/B2548770.png)